molecular formula C11H12N2O3 B11882350 Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate

Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate

Cat. No.: B11882350
M. Wt: 220.22 g/mol
InChI Key: ONBZICDDWPUDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate is a chemical compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a methoxy group attached to the imidazo[1,2-a]pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate typically involves multicomponent condensation reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors involved in disease pathways . The compound’s structure allows it to bind to these targets effectively, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a sedative.

    Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.

Uniqueness

Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a methoxy group that can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate

InChI

InChI=1S/C11H12N2O3/c1-15-9-3-4-10-12-6-8(13(10)7-9)5-11(14)16-2/h3-4,6-7H,5H2,1-2H3

InChI Key

ONBZICDDWPUDFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=NC=C2CC(=O)OC)C=C1

Origin of Product

United States

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